REACTION_CXSMILES
|
Br[C:2]1[C:11]([O:12][CH3:13])=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6]([C:14](O)=[CH:15][C:16](=[O:18])[CH3:17])=[CH:7]2.C([O-])(=O)C.[Na+].[H][H]>O.[Pd].C(O)(C)C>[CH3:17][C:16]([CH2:15][CH2:14][C:6]1[CH:5]=[CH:4][C:3]2[CH:2]=[C:11]([O:12][CH3:13])[CH:10]=[CH:9][C:8]=2[CH:7]=1)=[O:18] |f:1.2|
|
Name
|
4-(5-bromo-6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one
|
Quantity
|
0.154 mol
|
Type
|
reactant
|
Smiles
|
BrC1=C2C=CC(=CC2=CC=C1OC)C(=CC(C)=O)O
|
Name
|
|
Quantity
|
12.24 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
suspension
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0.00094 mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The hydrogenator is washed with nitrogen in order
|
Type
|
ADDITION
|
Details
|
hydrogen is introduced at the pressure of 2.5 atmospheres
|
Type
|
CUSTOM
|
Details
|
For a period of time of 9 hours the temperature of reaction
|
Duration
|
9 h
|
Type
|
CUSTOM
|
Details
|
is kept at 50° C.
|
Type
|
WASH
|
Details
|
the hydrogenator is washed with nitrogen
|
Type
|
FILTRATION
|
Details
|
the reaction mixture is filtered in order
|
Type
|
CONCENTRATION
|
Details
|
The solution is concentrated to 130 ml
|
Type
|
ADDITION
|
Details
|
diluted with 45 ml of water
|
Type
|
ADDITION
|
Details
|
added with 18.2 g of sodium metabisulfite
|
Type
|
TEMPERATURE
|
Details
|
is cooled to 0° C
|
Type
|
CUSTOM
|
Details
|
The so obtained suspension
|
Type
|
WAIT
|
Details
|
is kept at 0° C. for two hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
WASH
|
Details
|
the solid is washed with 60 ml of isopropanol
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
half at room temperature, then is heated at 60° C.
|
Type
|
CUSTOM
|
Details
|
the layers are separated
|
Type
|
WASH
|
Details
|
The organic phase is washed with 60 ml of water
|
Type
|
CONCENTRATION
|
Details
|
is concentrated under vacuum at 60° C. until an oil
|
Type
|
CUSTOM
|
Details
|
is obtained which
|
Type
|
TEMPERATURE
|
Details
|
by cooling
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution is cooled to 0° C. in two hours
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
The obtained suspension is kept for one hour at this temperature
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with 10 ml of cold isopropanol
|
Type
|
CUSTOM
|
Details
|
dried in oven under vacuum until constant weight
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |